molecular formula C19H27ClN2O4 B5393936 N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride

Cat. No.: B5393936
M. Wt: 382.9 g/mol
InChI Key: CNBAYRSNRSRBLX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride is a complex organic compound that features a furan ring, a methoxyphenoxy group, and a tert-butylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride typically involves multiple steps, starting with the preparation of the furan-2-ylmethylamine. This intermediate is then reacted with 4-(chloromethyl)-2-methoxyphenol under basic conditions to form the corresponding ether. The final step involves the acylation of the resulting compound with tert-butylacetyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: It could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activity.

    Industry: The compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and methoxyphenoxy group could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butylacetamide: A simpler analogue lacking the furan and methoxyphenoxy groups.

    2-n-Butyl furan: Contains the furan ring but lacks the acetamide and methoxyphenoxy groups.

    N-butylacetamide: Similar to N-tert-butylacetamide but with a butyl group instead of a tert-butyl group.

Uniqueness

N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-tert-butyl-2-[4-[(furan-2-ylmethylamino)methyl]-2-methoxyphenoxy]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4.ClH/c1-19(2,3)21-18(22)13-25-16-8-7-14(10-17(16)23-4)11-20-12-15-6-5-9-24-15;/h5-10,20H,11-13H2,1-4H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBAYRSNRSRBLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2=CC=CO2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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